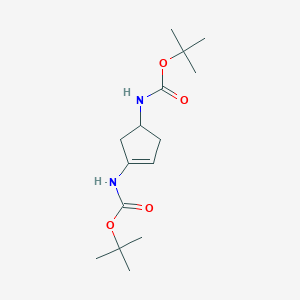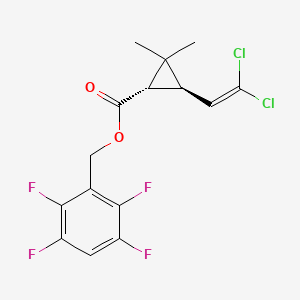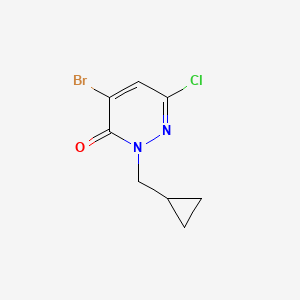
Lithium piperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium piperidine-2-carboxylate is a chemical compound with the molecular formula C7H12LiNO2. It is a lithium salt of piperidine-2-carboxylic acid, which is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their biological activity and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium piperidine-2-carboxylate typically involves the reaction of piperidine-2-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or alcoholic solvent under controlled temperature conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Lithium piperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form piperidine derivatives with different substituents.
Substitution: The lithium ion can be replaced by other cations through metathesis reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Metathesis reactions often involve salts of other metals, such as sodium or potassium.
Major Products Formed
The major products formed from these reactions include various piperidine derivatives, such as N-oxides, reduced piperidines, and substituted piperidines. These products have significant applications in pharmaceuticals and other industries .
Scientific Research Applications
Lithium piperidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various piperidine derivatives.
Biology: The compound is studied for its potential biological activity and its role in biochemical pathways.
Medicine: Piperidine derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of lithium piperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various physiological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Piperidine-2-carboxylic acid: The parent compound of lithium piperidine-2-carboxylate.
N-methylpiperidine-2-carboxylate: A derivative with a methyl group on the nitrogen atom.
Piperidine-3-carboxylate: A positional isomer with the carboxylate group on the third carbon.
Uniqueness
This compound is unique due to the presence of the lithium ion, which can influence its reactivity and biological activity. The lithium ion can also enhance the solubility and stability of the compound, making it more suitable for certain applications .
Properties
Molecular Formula |
C6H10LiNO2 |
|---|---|
Molecular Weight |
135.1 g/mol |
IUPAC Name |
lithium;piperidine-2-carboxylate |
InChI |
InChI=1S/C6H11NO2.Li/c8-6(9)5-3-1-2-4-7-5;/h5,7H,1-4H2,(H,8,9);/q;+1/p-1 |
InChI Key |
DFQQYEOCHCHLMA-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1CCNC(C1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720390.png)





